2,2-dichloropentanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

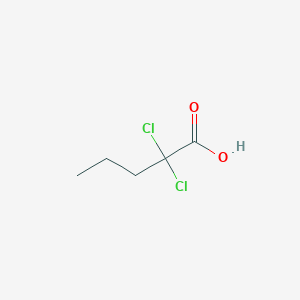

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c1-2-3-5(6,7)4(8)9/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEBLPKRDRCUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369177 | |

| Record name | 2,2-Dichloropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18240-68-1 | |

| Record name | 2,2-Dichloropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dichloropentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloropentanoic acid is a halogenated carboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and spectral characteristics. The information presented herein is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂O₂ | [1] |

| Molecular Weight | 171.02 g/mol | [1] |

| CAS Number | 18240-68-1 | [1] |

| IUPAC Name | This compound | [1] |

Physical Properties

| Property | Value | Notes |

| Boiling Point | 242.14°C | Rough estimate[2] |

| Density | 1.3444 g/cm³ | Rough estimate[2] |

| Melting Point | Not available | [3] |

| Vapor Pressure | Not available | |

| Solubility | Soluble in water | |

| Appearance | Clear, colorless liquid |

Computed Properties (from PubChem)[1]

| Property | Value |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 169.9901349 |

| Monoisotopic Mass | 169.9901349 |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 9 |

| Formal Charge | 0 |

| Complexity | 112 |

Chemical Reactivity and Stability

This compound is a stable compound under normal temperatures and pressures.[3] As a carboxylic acid, it can undergo reactions typical of this functional group, such as esterification and amide formation. The presence of two chlorine atoms on the alpha-carbon influences its reactivity.

Conditions to Avoid: Incompatible materials.[3]

Incompatibilities with Other Materials: Strong oxidizing agents.[3]

Hazardous Decomposition Products: Upon decomposition, it may produce hydrogen chloride, carbon monoxide, and carbon dioxide.[3]

Hazardous Polymerization: Has not been reported to occur.[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound from the literature could not be obtained in its entirety, a general method for the oxidation of α,α-dichloroaldehydes to their corresponding carboxylic acids is well-established. The following protocol is a representative example of such a transformation.

Synthesis of this compound from 2,2-Dichloropentanal (B1597636)

This protocol is based on the oxidation of an α,α-dichloroaldehyde using nitric acid and sodium nitrite (B80452).

Materials:

-

2,2-Dichloropentanal

-

Nitric acid (concentrated)

-

Sodium nitrite

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve 2,2-dichloropentanal in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in concentrated nitric acid to the stirred solution of the aldehyde. The addition should be done dropwise to control the reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate amount of time (monitoring by TLC is recommended).

-

Upon completion of the reaction, carefully quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by distillation or chromatography if necessary.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

No experimental spectra for this compound are readily available. However, the expected spectral features can be predicted based on the known spectra of similar compounds, such as 2,2-dichloropropanoic acid, and the general characteristics of carboxylic acids.

Predicted ¹H NMR Spectrum (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~2.2-2.4 | Triplet | 2H | -CH₂-CH₂-COOH |

| ~1.5-1.7 | Sextet | 2H | -CH₃-CH₂- |

| ~0.9-1.1 | Triplet | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~170-175 | -COOH |

| ~80-90 | -CCl₂- |

| ~35-45 | -CH₂-CCl₂- |

| ~25-35 | -CH₂-CH₃ |

| ~10-15 | -CH₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-3000 | C-H stretch | Alkane |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1210-1320 | C-O stretch | Carboxylic Acid |

| 600-800 | C-Cl stretch | Alkyl Halide |

Safety and Handling

This compound is a corrosive substance that can cause severe skin and eye burns.[3] Inhalation may cause chemical burns to the respiratory tract, and ingestion can lead to gastrointestinal tract burns.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a summary of the known chemical properties of this compound. While there are gaps in the experimentally determined data, the provided information, including estimated physical properties, a representative synthesis protocol, and predicted spectral data, serves as a valuable resource for researchers. Further experimental investigation is warranted to fully characterize this compound.

References

An In-depth Technical Guide to 2,2-Dichloropentanoic Acid (CAS: 18240-68-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dichloropentanoic acid, a halogenated carboxylic acid of interest in synthetic chemistry and as a potential, though understudied, biologically active molecule. This document collates available physicochemical data, outlines a known synthetic route with a generalized experimental protocol, and discusses its chemical reactivity. Due to a lack of specific studies on this compound, potential biological and toxicological implications are inferred from related chlorinated fatty acids.

Chemical and Physical Properties

This compound, also known as 2,2-dichlorovaleric acid, is a short-chain fatty acid derivative. Its core structure consists of a five-carbon pentanoic acid backbone with two chlorine atoms substituted at the alpha position.[1][2] The presence of these electronegative chlorine atoms significantly influences the compound's chemical properties, particularly the acidity of the carboxylic acid group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18240-68-1 | [1][2][3][4] |

| Molecular Formula | C₅H₈Cl₂O₂ | [1][2][5] |

| Molecular Weight | 171.02 g/mol | [1][2][5][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2-Dichlorovaleric acid, Pentanoic acid, 2,2-dichloro- | [1][7] |

| Appearance | Clear colorless to brown liquid | [7] |

| Boiling Point | ~242.14 °C (rough estimate) | [4][7] |

| Density | ~1.344 g/cm³ (rough estimate) | [4][7] |

| Refractive Index | ~1.459 - 1.461 | [4][7] |

| pKa | ~1.68 ± 0.18 (Predicted) | [7] |

Note: Some physical properties are estimates and should be confirmed through experimental validation.

Synthesis and Reactivity

Synthesis

A known synthetic route to this compound involves the oxidation of 2,2-dichloropentanal (B1597636).[5] A study by Bellesia et al. reports an 87% yield for this conversion using nitric acid and sodium nitrite (B80452) in dichloromethane (B109758) over 192 hours at 20 °C.[5] While the full experimental details from this specific publication are not widely available, a general protocol for such an oxidation is provided below.

Experimental Protocol: General Oxidation of an Aldehyde to a Carboxylic Acid

-

Disclaimer: This is a generalized procedure and may require optimization for the specific substrate, 2,2-dichloropentanal. Appropriate safety precautions must be taken when handling nitric acid and other reagents.

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2,2-dichloropentanal in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: A solution of the oxidizing agent (e.g., a mixture of nitric acid and a catalytic amount of sodium nitrite) is added dropwise to the aldehyde solution at a controlled temperature. The reaction temperature should be monitored and maintained, as oxidations can be exothermic.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is carefully quenched, often with a reducing agent (e.g., sodium sulfite (B76179) solution) to neutralize the excess oxidizing agent. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by a suitable method, such as distillation or chromatography.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid functionality and the two chlorine atoms on the alpha-carbon.

-

Carboxylic Acid Reactions: It is expected to undergo typical reactions of carboxylic acids, such as esterification, conversion to acyl halides, and amide formation.

-

Alpha-Halogen Effects: The two electron-withdrawing chlorine atoms at the alpha-position increase the acidity of the carboxylic proton. They also influence the reactivity of the alpha-carbon, although the absence of alpha-hydrogens prevents typical enolate-based alpha-functionalization reactions.

Spectroscopic Data

Potential Biological and Toxicological Profile (Inferred)

There is a notable lack of direct biological or toxicological studies on this compound. However, insights can be drawn from research on other short-chain chlorinated fatty acids and related compounds.

Potential Biological Activity

Studies on short-chain carboxylic acids have shown that they can inhibit the growth of human oral epithelial cells in a dose-dependent manner.[8] Furthermore, short-chain chlorinated paraffins have been observed to cause damage to cell membranes.[9][10] This suggests that this compound, as a short-chain chlorinated carboxylic acid, could potentially exhibit cytotoxic effects and interact with cellular membranes. Research on other short-chain fatty acids has also pointed to roles in modulating inflammatory and metabolic pathways.[11][12] Whether this compound shares these properties remains to be experimentally determined.

Toxicological Hazards

This compound is classified as a corrosive substance that can cause burns to the eyes, skin, and respiratory tract upon contact or inhalation.[3] Ingestion can lead to burns in the gastrointestinal tract.[3] There is no available data on its carcinogenicity, and it is not listed by ACGIH, IARC, or NTP.[3] LD50/LC50 data is also unavailable.[3] Given its corrosive nature, strict safety protocols should be followed during handling.

Table 2: Safety and Handling Information

| Hazard | Precaution |

| Corrosive | Causes severe skin burns and eye damage.[3] |

| Handling | Use in a well-ventilated area. Do not breathe vapor or mist. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[3] |

| Storage | Store in a cool, dry place in a tightly sealed container in a designated corrosives area.[3] |

| Personal Protective Equipment | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing.[3] |

| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the victim is conscious and alert. Inhalation: Remove to fresh air. Seek immediate medical attention for all routes of exposure.[3] |

| Hazardous Decomposition | Hydrogen chloride, carbon monoxide, carbon dioxide.[3] |

Conclusion and Future Directions

This compound is a chemical for which basic identity and a synthetic route are known, but for which there is a significant lack of in-depth experimental data. For this compound to be effectively utilized in research and development, particularly in the context of drug discovery, a thorough characterization is necessary. Future work should focus on:

-

Experimental Verification of Physicochemical Properties: Determining the precise melting point, boiling point, and solubility in various solvents.

-

Spectroscopic Analysis: Acquiring and publishing detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

-

Biological Screening: Conducting in vitro assays to determine its cytotoxic, anti-inflammatory, or other biological activities.

-

Toxicological Evaluation: Performing studies to determine its acute and chronic toxicity.

This guide provides a foundation for researchers interested in this compound, highlighting both what is known and the significant gaps in the current body of knowledge that present opportunities for future investigation.

References

- 1. This compound | C5H8Cl2O2 | CID 2724598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 18240-68-1 [matrix-fine-chemicals.com]

- 3. This compound | CAS#:18240-68-1 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 2,2-Dichloropentanoate | C5H7Cl2O2- | CID 7157016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 18240-68-1 [amp.chemicalbook.com]

- 8. Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of short-chain chlorinated paraffins (SCCPs) on lipid membranes: Combination of molecular dynamics and membrane damage experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Effects of short chain fatty acids on metabolic and inflammatory processes in human health - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,2-dichloropentanoic acid from 2,2-dichloropentanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dichloropentanoic acid from its corresponding aldehyde, 2,2-dichloropentanal (B1597636). The oxidation of α,α-dichloroaldehydes presents unique challenges due to the steric hindrance and electronic effects of the geminal chlorine atoms. This document details a proven synthetic method utilizing nitric acid and sodium nitrite (B80452), and explores alternative approaches such as Jones oxidation and potassium permanganate (B83412) oxidation. The guide includes detailed experimental protocols, a comparative analysis of the different methodologies, and characterization data for the final product.

Core Synthesis Pathway: Oxidation with Nitric Acid and Sodium Nitrite

A robust and high-yielding method for the conversion of 2,2-dichloropentanal to this compound involves the use of nitric acid in the presence of sodium nitrite. This method has been reported to achieve a yield of 87%.[1] The reaction proceeds via the in situ generation of nitrous acid, which is a key reactive species in the oxidation process.

Reaction Scheme

Caption: Oxidation of 2,2-dichloropentanal to this compound.

Experimental Protocol

Materials:

-

2,2-dichloropentanal

-

Nitric acid (specific concentration to be determined from primary literature)

-

Sodium nitrite

-

Dichloromethane

-

Standard laboratory glassware and purification equipment

Procedure:

A detailed experimental protocol, including reagent quantities, reaction time, temperature, and work-up procedures, will be added upon successful retrieval of the primary literature source (Bellesia, F.; De Buyck, L.; Ghelfi, F.; Pagnoni, U. M.; Strazzolini, P. Synthetic Communications2004 , 34 (8), 1473-1481).

Alternative Synthetic Routes

While the nitric acid/sodium nitrite method is highly effective, other classical oxidation methods can be considered. The suitability of these methods for α,α-dichloroaldehydes may vary, and optimization would likely be required.

Jones Oxidation

Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone (B3395972). It is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids.[1][2][3][4][5][6][7]

Caption: Jones oxidation of 2,2-dichloropentanal.

Preparation of Jones Reagent:

-

Dissolve 25 g of chromium trioxide in 25 mL of concentrated sulfuric acid.

-

Carefully add this mixture to 75 mL of water with stirring and cooling in an ice bath. The final solution is approximately 2.7 M.

Oxidation Procedure:

-

Dissolve the 2,2-dichloropentanal in acetone and cool the solution in an ice bath.

-

Slowly add the Jones reagent dropwise to the aldehyde solution, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with isopropanol.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the organic layer, remove the solvent in vacuo, and purify the crude product.

Potassium Permanganate Oxidation

Potassium permanganate is a strong and versatile oxidizing agent that can convert aldehydes to carboxylic acids under acidic, neutral, or basic conditions.[8][9] The reaction conditions can be tuned to optimize the yield and minimize side reactions.

Caption: Potassium permanganate oxidation of 2,2-dichloropentanal.

-

Dissolve 2,2-dichloropentanal in a suitable solvent (e.g., acetone, t-butanol, or water).

-

Prepare an aqueous solution of potassium permanganate, which may be acidic or basic depending on the desired reactivity.

-

Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring. The reaction is often exothermic and may require cooling.

-

Monitor the reaction by observing the disappearance of the purple permanganate color.

-

Once the reaction is complete, quench any excess permanganate with a reducing agent (e.g., sodium bisulfite).

-

Work up the reaction mixture to isolate the carboxylic acid, which may involve filtration of manganese dioxide, acidification, and extraction.

Comparative Analysis of Synthetic Methods

| Method | Oxidizing Agent | Typical Yield | Advantages | Disadvantages |

| Nitric Acid/Sodium Nitrite | Nitric Acid, Sodium Nitrite | 87%[1] | High reported yield, relatively inexpensive reagents. | Use of nitric acid requires careful handling; potential for hazardous gas evolution. |

| Jones Oxidation | Chromium Trioxide | Moderate to High | Fast and effective for many aldehydes. | Highly toxic chromium waste; strongly acidic conditions. |

| Potassium Permanganate | Potassium Permanganate | Variable | Strong oxidant, relatively inexpensive. | Can be non-selective, leading to over-oxidation or cleavage of other functional groups; produces manganese dioxide waste. |

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₈Cl₂O₂[10][11][12] |

| Molecular Weight | 171.02 g/mol [10][11][12] |

| Boiling Point | 242.1 °C (estimated)[13] |

| Density | 1.344 g/cm³ (estimated)[13] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl chain. The chemical shifts will be influenced by the electron-withdrawing effect of the dichlorinated carbon and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms, with the carboxyl carbon appearing downfield and the dichlorinated carbon also exhibiting a significant downfield shift.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).[14]

(Specific spectral data will be added upon availability from experimental work or spectral databases.)

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and characterization.

References

- 1. Jones oxidation - Wikipedia [en.wikipedia.org]

- 2. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. synthesis [www1.udel.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Solved 2.2 Use a table of chemical shift values to describe | Chegg.com [chegg.com]

- 7. Jones Oxidation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | C5H8Cl2O2 | CID 2724598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | CAS 18240-68-1 [matrix-fine-chemicals.com]

- 13. worldresearchersassociations.com [worldresearchersassociations.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

Spectroscopic Profile of 2,2-Dichloropentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-dichloropentanoic acid, a halogenated carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. This information is intended to serve as a reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar molecules, such as 2,2-dichloropropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The electron-withdrawing effect of the two chlorine atoms and the carboxylic acid group will cause a downfield shift (higher ppm) for adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -CH₃ (C5) | ~ 1.0 | Triplet (t) | 3H |

| -CH₂- (C4) | ~ 1.7 | Sextet | 2H |

| -CH₂- (C3) | ~ 2.4 | Triplet (t) | 2H |

| -COOH | > 10 | Broad Singlet (br s) | 1H |

1.1.2. ¹³C NMR (Carbon NMR)

The carbon NMR spectrum will display signals for each of the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached functional groups. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (C5) | ~ 13 |

| -C H₂- (C4) | ~ 25 |

| -C H₂- (C3) | ~ 40 |

| -C Cl₂- (C2) | ~ 90 |

| -C OOH (C1) | ~ 175 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid functional group.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| C-H (Alkyl) | Stretching | 2960 - 2870 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |

| C-O | Stretching | 1320 - 1210 | Medium |

| C-Cl | Stretching | 800 - 600 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 170/172/174 | Molecular ion |

| [M-Cl]⁺ | 135/137 | Loss of a chlorine atom |

| [M-COOH]⁺ | 125/127/129 | Loss of the carboxylic acid group |

| [C₃H₇]⁺ | 43 | Propyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-15 ppm.

-

-

Processing: Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Processing: Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids):

-

Grind a small amount of the sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). Use a liquid cell with an appropriate path length.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Resolution: 4 cm⁻¹.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Introduce the sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

-

Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, water).

-

Infuse the solution directly into the ESI source or introduce it via a liquid chromatograph (LC-MS).

-

Mass Analysis:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

-

Polarity: Positive or negative ion mode can be selected depending on the analyte and ionization method. For carboxylic acids, negative ion mode is often effective with ESI.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Physical properties of 2,2-dichloropentanoic acid (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,2-dichloropentanoic acid, specifically its boiling point and density. It includes detailed experimental protocols for the determination of these properties and a conceptual workflow illustrating the process of physical property characterization.

Core Physical Properties

This compound (C₅H₈Cl₂O₂) is a halogenated carboxylic acid. Its physical properties are influenced by its molecular weight, the presence of the polar carboxyl group, and the two chlorine atoms on the alpha-carbon. These structural features contribute to its boiling point and density.

Data Presentation

The available quantitative data for the physical properties of this compound are summarized in the table below. It is important to note that these values are cited as estimates and may vary depending on the experimental conditions and purity of the sample.

| Physical Property | Value | Notes |

| Boiling Point | 242.14°C | Rough estimate[1] |

| Density | 1.3444 g/cm³ | Rough estimate[1] |

| Molecular Weight | 171.02 g/mol |

Experimental Protocols

Precise determination of the boiling point and density of this compound requires standardized experimental procedures. The following protocols describe general methods applicable to liquid carboxylic acids. Due to the corrosive nature of this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.

Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A simple distillation is a common and effective method for determining the boiling point of a liquid sample.

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Clamps and stand

-

Three-way adapter (distillation head)

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Boiling chips or magnetic stir bar

Procedure:

-

Assemble the simple distillation apparatus in a fume hood.

-

Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the three-way adapter. This ensures an accurate reading of the temperature of the vapor that is distilling.

-

Connect the condenser to a water source, ensuring that water flows in at the lower inlet and out at the upper outlet.

-

Begin to gently heat the flask.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask.

-

Record the stable temperature reading as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density by Pycnometry

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer with a stopper containing a capillary tube

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature water bath

-

Distilled water (for calibration)

-

Sample of this compound

Procedure:

-

Calibration of the Pycnometer:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m_pycnometer).

-

Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, carefully dry the outside, and weigh it. Record the mass (m_pycnometer+water).

-

The mass of the water is calculated as: m_water = m_pycnometer+water - m_pycnometer.

-

The volume of the pycnometer at the specific temperature can be determined using the known density of water at that temperature (V = m_water / ρ_water).

-

-

Measurement of the Sample Density:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound, insert the stopper, and allow the excess liquid to exit.

-

Thermostate the pycnometer in the same constant temperature water bath used for calibration.

-

Dry the outside of the pycnometer and weigh it. Record the mass (m_pycnometer+sample).

-

The mass of the sample is calculated as: m_sample = m_pycnometer+sample - m_pycnometer.

-

The density of the sample is then calculated using the calibrated volume of the pycnometer: ρ_sample = m_sample / V.

-

Conceptual Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound like this compound, from sample acquisition to data analysis and correlation with its molecular structure.

Caption: Workflow for physical property determination.

References

2,2-Dichloropentanoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,2-dichloropentanoic acid. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is a corrosive substance that can cause severe burns to the eyes, skin, and respiratory tract.[1] Ingestion can lead to burns in the gastrointestinal tract.[1] It is classified as a corrosive liquid.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 18240-68-1 | [1][2] |

| Molecular Formula | C5H8Cl2O2 | [2] |

| Molecular Weight | 171.02 g/mol | [2] |

| Appearance | Not specified | |

| Boiling Point | 242.14°C (rough estimate) | [2] |

| Density | 1.3444 (rough estimate) | [2] |

| Refractive Index | 1.459-1.461 | [2] |

Toxicological Information

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, the following are standard OECD (Organisation for Economic Co-operation and Development) protocols that would be used to assess its potential hazards.

Acute Oral, Dermal, and Inhalation Toxicity

Standardized tests are used to determine the lethal dose (LD50) or lethal concentration (LC50) of a substance. These tests involve administering the substance to laboratory animals (typically rats or rabbits) via oral, dermal, or inhalation routes and observing the effects over a set period.

Skin Corrosion/Irritation

The potential for a substance to cause skin corrosion or irritation is typically assessed using in vitro methods with reconstructed human epidermis models or in vivo methods using laboratory animals. The substance is applied to the skin, and the resulting damage is observed and scored over time.

Eye Irritation/Damage

Eye irritation or damage potential is evaluated by applying the substance to the eye of a laboratory animal and observing for effects such as redness, swelling, and corneal opacity. In vitro methods using isolated animal corneas or reconstructed human corneal epithelium models are also employed.

Safe Handling and Storage

To ensure the safe handling of this compound, the following precautions should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided in the table below.

| Body Part | Equipment | Standard |

| Eyes/Face | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166 |

| Skin | Appropriate protective gloves and clothing to prevent skin exposure | |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | OSHA 29 CFR 1910.134 or European Standard EN 149 |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.[3]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1] Keep it away from incompatible substances such as strong oxidizing agents, strong bases, strong reducing agents, and metals.[3]

First Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial.[1] The following diagram outlines the appropriate first aid procedures.

Caption: First aid workflow for exposure to this compound.

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Wear appropriate personal protective equipment.[1] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[1] Do not flush the chemical into surface water or the sanitary sewer system.[3]

Fire-Fighting Measures

In case of a fire involving this compound, use foam, dry chemical, or carbon dioxide as extinguishing media.[1] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1] Thermal decomposition may produce hazardous gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[3]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[4] Do not dispose of it with normal laboratory waste.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

References

Reactivity of α,α-Dichloro Carboxylic Acids: A Technical Guide

An In-depth Examination of Synthesis, Reactivity, and Applications for Researchers, Scientists, and Drug Development Professionals

Introduction

α,α-Dichloro carboxylic acids are a unique class of halogenated organic compounds characterized by the presence of two chlorine atoms on the carbon adjacent to a carboxylic acid moiety. This geminal dichloro substitution significantly influences the molecule's acidity, electrophilicity, and overall reactivity, making these compounds valuable intermediates in organic synthesis and key building blocks in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, characteristic reactions, and spectroscopic properties of α,α-dichloro carboxylic acids, with a focus on providing practical data and detailed methodologies for laboratory applications.

Synthesis of α,α-Dichloro Carboxylic Acids

The synthesis of α,α-dichloro carboxylic acids can be achieved through several methods, primarily involving the chlorination of carboxylic acids or their derivatives, or by the transformation of other functional groups.

One of the most common methods for the direct α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3] While typically used for mono-bromination, the reaction can be adapted for chlorination. The mechanism involves the in-situ formation of an acyl halide, which then enolizes. The enol subsequently reacts with the halogen. For dichlorination, harsher conditions or specific reagents may be required.

A practical laboratory-scale synthesis for dichloroacetic acid involves the reaction of chloral (B1216628) hydrate (B1144303) with calcium carbonate and sodium cyanide in water, followed by acidification. This method has been reported to produce high yields.[4] Other production methods include the chlorination of acetic acid catalyzed by iodine or the hydrolysis of trichloroacetaldehyde.[1]

The following table summarizes selected synthetic protocols for α,α-dichloro carboxylic acids, highlighting the reagents, conditions, and reported yields.

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Dichloroacetic Acid | Chloral Hydrate | 1) CaCO₃, NaCN, H₂O, 75-85°C, then reflux | 88-92 | [4] |

| 2) conc. HCl | ||||

| Sodium 2,2-Dichloropropionate | 2,2-Dichloropropionic Acid | Na₂CO₃, monochlorobenzene, 70°C, 3.5 h | >99 | US3007964A |

| Fluorenylmethyl Dichloroacetate (B87207) | 2,2'-Dichloroacetylchloride | 9-Fluorenylmethanol, esterification | ~70 (esterification step) | CN102276442B |

Detailed Experimental Protocol: Synthesis of Dichloroacetic Acid from Chloral Hydrate [4]

This procedure is adapted from Organic Syntheses.

Materials:

-

Chloral hydrate (250 g, 1.5 moles)

-

Precipitated calcium carbonate (152.5 g, 1.52 moles)

-

Sodium cyanide (10 g)

-

Amyl alcohol (2 cc)

-

Concentrated hydrochloric acid (sp. gr. 1.18, 215 cc)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

A solution of 250 g of chloral hydrate in 450 cc of warm water (50–60°C) is placed in a 3-L round-bottomed flask fitted with a reflux condenser and a thermometer.

-

The condenser is temporarily removed, and 152.5 g of precipitated calcium carbonate is added, followed by 2 cc of amyl alcohol and a solution of 10 g of sodium cyanide in 25 cc of water.

-

The reaction mixture is heated with a low flame to reach 75°C in about ten minutes. Heating is then discontinued.

-

The temperature will continue to rise to 80–85°C over five to ten minutes and then begin to drop.

-

Once the temperature starts to fall, the solution is heated to boiling and refluxed for twenty minutes.

-

The mixture is then cooled to 0–5°C in an ice bath and acidified with 215 cc of concentrated hydrochloric acid.

-

The acidified solution is extracted with five 100-cc portions of ether.

-

The combined ether extracts are dried with 20 g of anhydrous sodium sulfate.

-

The ether is removed by distillation from a steam bath.

-

The residue is distilled under vacuum from a Claisen flask with a fractionating side arm. The dichloroacetic acid is collected at 99–104°C/23 mm.

Yield: 172–180 g (88–92% of the theoretical amount).

Spectroscopic Properties

The structural characterization of α,α-dichloro carboxylic acids relies on standard spectroscopic techniques. The following table summarizes the expected and reported spectroscopic data for selected compounds.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) (C=O stretch) | Mass Spec (m/z) |

| Dichloroacetic Acid | 6.02 (s, 1H), 11.0-13.0 (br s, 1H) | 64.9 (CHCl₂), 168.9 (C=O) | ~1740 | M⁺ not typically observed; fragments include [M-Cl]⁺, [M-COOH]⁺ |

| 2,2-Dichloropropanoic Acid | 2.4 (s, 3H) | 27.5 (CH₃), 85.5 (CCl₂), 173.2 (C=O) | 1735 | 142 (M⁺), 107, 109 ([M-Cl]⁺), 97, 99 ([M-COOH]⁺), 63, 65 ([CCl₂H]⁺)[5] |

| 2,2-Dichlorobutanoic Acid | 1.1 (t, 3H), 2.5 (q, 2H) | 9.8 (CH₃), 36.5 (CH₂), 92.1 (CCl₂), 172.5 (C=O) | Not available | Not available |

Note: Spectroscopic data can vary depending on the solvent and other experimental conditions. The data presented for dichloroacetic acid and 2,2-dichlorobutanoic acid are estimated based on typical chemical shifts and the known effects of electronegative substituents.

Chemical Reactivity

The presence of two electron-withdrawing chlorine atoms at the α-position significantly impacts the reactivity of these carboxylic acids.

Acidity

α,α-Dichloro carboxylic acids are considerably stronger acids than their non-halogenated counterparts. For example, the pKa of dichloroacetic acid is 1.35, making it a strong organic acid that fully dissociates in water.[6] This increased acidity is due to the inductive effect of the chlorine atoms, which stabilizes the carboxylate anion.

Nucleophilic Substitution at the α-Carbon

The α-carbon in α,α-dichloro carboxylic acids is susceptible to nucleophilic attack, although the reactivity is influenced by the steric hindrance of the two chlorine atoms and the adjacent carboxylic acid group. Reactions with nucleophiles can lead to the displacement of one or both chlorine atoms.

Reactions of the Carboxyl Group

The carboxyl group of α,α-dichloro carboxylic acids undergoes typical reactions such as esterification, amide formation, and reduction.

-

Esterification: These acids can be converted to their corresponding esters via Fischer esterification (acid-catalyzed reaction with an alcohol) or by reaction with an alkyl halide after conversion to the carboxylate salt. The synthesis of dichloroacetate esters is a key step in the production of some pharmaceuticals.

-

Amide Formation: Reaction with amines, often in the presence of a coupling agent or after conversion to the more reactive acyl chloride, yields the corresponding amides. The reaction of dichloroacetic acid with aromatic amines has been studied, and N-(2,2-dichloro-1-cyanoethenyl)amides show interesting reactivity with aliphatic amines.[7][8][9][10]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid group to a primary alcohol.[3]

The following diagram illustrates the general reactivity of α,α-dichloro carboxylic acids.

Caption: General reactivity pathways of α,α-dichloro carboxylic acids.

Applications in Drug Development

The unique electronic properties of the α,α-dichloro carboxylic acid moiety have made it a subject of interest in medicinal chemistry. These compounds can serve as bioisosteres for other functional groups or act as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

A prominent example is the use of a dichloroacetic acid derivative in the synthesis of the broad-spectrum antibiotic Chloramphenicol (B1208) . In the final step of its chemical synthesis, the amino group of the precursor is acylated with methyl dichloroacetate to introduce the characteristic dichloroacetyl group.[1][4][11]

Caption: Final step in the synthesis of Chloramphenicol.

The dichloroacetate ion itself has been investigated for various therapeutic applications due to its ability to inhibit pyruvate (B1213749) dehydrogenase kinase, leading to a metabolic shift from glycolysis to oxidative phosphorylation.

Conclusion

α,α-Dichloro carboxylic acids exhibit a rich and versatile chemistry stemming from the profound electronic influence of the geminal chlorine atoms. Their synthesis, while requiring specific conditions, is accessible through established methods. The heightened acidity and unique reactivity of both the α-carbon and the carboxyl group make them valuable synthons for a variety of chemical transformations. Their role in the synthesis of important pharmaceuticals like chloramphenicol underscores their significance in drug development. This guide provides a foundational understanding and practical data to aid researchers and scientists in harnessing the synthetic potential of this important class of compounds.

References

- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]

- 4. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 5. Propanoic acid, 2,2-dichloro- [webbook.nist.gov]

- 6. Dichloroacetic acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 11. Biosynthesis of chloramphenicol. Studies on the origin of the dichloroacetyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Dichlorinated Alkanoic Acids: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated alkanoic acids are a class of small molecules with significant metabolic regulatory effects. The most extensively studied compound in this class, dichloroacetic acid (DCA), has garnered considerable attention for its potential therapeutic applications in oncology and metabolic disorders. This technical guide provides an in-depth exploration of the core mechanism of action of dichlorinated alkanoic acids, with a primary focus on DCA. It details the molecular interactions, signaling pathways, and downstream physiological consequences of their activity. This document also presents quantitative data on their efficacy, outlines key experimental protocols for their study, and provides visual representations of the underlying biochemical processes to facilitate a comprehensive understanding for research and development professionals.

Primary Mechanism of Action: Inhibition of Pyruvate (B1213749) Dehydrogenase Kinase

The principal mechanism of action for dichloroacetate (B87207) (DCA) is the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK).[1][2][3][4] PDKs are a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC).[3][5]

PDC is a mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.[1] The activity of PDC is controlled by a cycle of phosphorylation and dephosphorylation. PDK phosphorylates specific serine residues on the E1α subunit of PDC, leading to its inactivation.[3] Conversely, pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and activates PDC.[3]

DCA, as a structural analog of pyruvate, acts as a pan-inhibitor of PDK isoforms, thereby preventing the phosphorylation and inactivation of PDC.[3][6] This locks the PDC in its active state, promoting the conversion of pyruvate into acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation.[3][4] This metabolic shift from aerobic glycolysis (the Warburg effect, often seen in cancer cells) towards glucose oxidation is a cornerstone of DCA's biological effects.[7][8] This fundamental mechanism leads to several downstream consequences, including decreased lactate (B86563) production, increased mitochondrial reactive oxygen species (ROS) production, and induction of apoptosis in cancer cells.[2][3][9]

Signaling Pathway of Dichloroacetate (DCA)

The following diagram illustrates the central mechanism of DCA in modulating cellular metabolism.

References

- 1. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichloroacetate enhances the antitumor effect of pirarubicin via regulating the ROS-JNK signaling pathway in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. ccnm.edu [ccnm.edu]

- 9. Efficacy of dichloroacetate as a lactate-lowering drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 2,2-Dichloropentanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2,2-dichloropentanoic acid derivatives. While direct experimental data on these specific compounds are limited, this document extrapolates potential activities based on the well-documented biological effects of structurally related compounds, primarily the extensively studied dichloroacetic acid (DCA). The primary focus is on the potential for these derivatives to act as inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDK), a mechanism with significant implications for cancer metabolism and other metabolic disorders. This guide also explores potential antimicrobial activities. Detailed experimental protocols for the synthesis of this compound derivatives and for the evaluation of their biological activities are provided, alongside visualizations of key pathways and workflows to support further research and development in this area.

Introduction: The Therapeutic Potential of Halogenated Carboxylic Acids

Halogenated carboxylic acids represent a class of small molecules with diverse and potent biological activities. The substitution of hydrogen atoms with halogens can significantly alter the physicochemical properties of a molecule, influencing its acidity, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.

A prominent example is dichloroacetic acid (DCA), the shorter-chain analogue of this compound. DCA is a well-established inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a critical role in cellular metabolism. By inhibiting PDK, DCA promotes the flux of pyruvate into the mitochondria for oxidative phosphorylation, a mechanism that has been extensively investigated for its therapeutic potential in cancer, diabetes, and lactic acidosis. Given the structural similarity, it is hypothesized that derivatives of this compound may exhibit similar biological activities, potentially with altered potency, selectivity, or pharmacokinetic profiles.

This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound derivatives, covering their synthesis, potential mechanisms of action, and methods for biological evaluation.

Potential Biological Activities

Anticancer Activity via Pyruvate Dehydrogenase Kinase (PDK) Inhibition

The primary hypothesized biological activity of this compound derivatives is the inhibition of pyruvate dehydrogenase kinase (PDK). In cancer cells, a metabolic shift known as the Warburg effect is commonly observed, where cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation for energy production. This metabolic phenotype is, in part, maintained by the overexpression of PDK, which phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC).

Inhibition of PDK by compounds like DCA reverses this effect, reactivating the PDC and shunting pyruvate from lactate (B86563) production to the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic reprogramming can lead to increased production of reactive oxygen species (ROS), induction of apoptosis, and inhibition of tumor growth.

It is plausible that amides and esters of this compound could act as prodrugs, releasing the active acid intracellularly, or they may possess intrinsic activity against PDK or other cellular targets.

Antimicrobial Activity

Chlorinated organic compounds are known to possess antimicrobial properties. The introduction of chlorine atoms can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes. Once inside the cell, these compounds can disrupt various cellular processes, including enzyme function and membrane integrity. While specific data on this compound derivatives is lacking, studies on other chlorinated carboxylic acids and their derivatives have demonstrated activity against a range of bacteria and fungi.

Quantitative Data

| Compound | Target | Assay | Cell Line/Organism | IC50/Ki/MIC | Reference |

| Dichloroacetic Acid (DCA) | PDK2 | Enzyme Inhibition | Recombinant Human | Ki = 0.2 mM | [1] |

| Dichloroacetic Acid (DCA) | PDK4 | Enzyme Inhibition | Recombinant Human | Ki = 0.5 mM | [1] |

| Dichloroacetic Acid (DCA) | PDK1 | Enzyme Inhibition | Recombinant Human | Ki = 1 mM | [1] |

| Dichloroacetic Acid (DCA) | PDK3 | Enzyme Inhibition | Recombinant Human | Ki = 8 mM | [1] |

| Dichloroacetic Acid (DCA) | Cell Growth | Viability Assay | Melanoma (MeWo) | IC50 = 13.3 mM | [2] |

| Dichloroacetic Acid (DCA) | Cell Growth | Viability Assay | Melanoma (SK-MEL-2) | IC50 = 27.0 mM | [2] |

Experimental Protocols

Synthesis of 2,2-Dichloropentanamide Derivatives

This protocol describes a general method for the synthesis of N-aryl-2,2-dichloropentanamides.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Substituted aniline (B41778)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 2,2-dichloropentanoyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the aniline solution to 0 °C and add the acid chloride solution dropwise.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-aryl-2,2-dichloropentanamide.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of test compounds against PDK.

Materials:

-

Recombinant human PDK isoenzyme (e.g., PDK1, PDK2, PDK3, PDK4)

-

Pyruvate Dehydrogenase Complex E1α subunit (PDH-E1α)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

-

Enzyme Addition: Add 2 µL of PDK enzyme solution to each well.

-

Substrate Addition: Initiate the reaction by adding 2 µL of a substrate/ATP mixture containing PDH-E1α and ATP at optimized concentrations.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection: Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

-

Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

Visualizations

Caption: Experimental workflow for synthesis and biological evaluation.

Caption: Hypothesized mechanism of action via PDK inhibition.

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet underexplored, class of compounds with potential therapeutic applications. Based on the well-established activity of the related molecule, dichloroacetic acid, the most probable mechanism of action for these derivatives is the inhibition of pyruvate dehydrogenase kinase, which has significant implications for the development of novel anticancer agents. Furthermore, the presence of dichlorination suggests potential for antimicrobial activity.

The lack of direct experimental data highlights a clear opportunity for future research. The synthesis and systematic biological evaluation of a library of this compound amides and esters are warranted. Such studies should focus on:

-

Quantitative assessment of PDK inhibition: Determining the IC50 values against all four PDK isoforms to establish potency and selectivity.

-

In vitro anticancer screening: Evaluating the cytotoxicity of these derivatives against a panel of cancer cell lines with varying metabolic profiles.

-

Mechanism of action studies: Investigating the effects of these compounds on cellular metabolism, including oxygen consumption rates, lactate production, and ROS generation.

-

Antimicrobial activity screening: Determining the MIC values against a broad spectrum of pathogenic bacteria and fungi.

-

Structure-activity relationship (SAR) studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

The experimental protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers to embark on the exploration of this compound derivatives as a novel class of therapeutic agents.

References

2,2-Dichloropentanoic Acid: A Versatile Dichloroalkyl Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichloropentanoic acid is a halogenated carboxylic acid that holds significant potential as a versatile building block in organic synthesis. Its unique structural feature, the gem-dichloro group alpha to the carboxylic acid, provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, with a focus on its utility in the development of novel bioactive compounds. Detailed experimental protocols for its derivatization and hypothetical biological pathways for its derivatives are presented to facilitate its application in research and drug discovery.

Introduction

Alpha-halocarboxylic acids are valuable intermediates in organic synthesis, serving as precursors to a wide range of functionalized molecules.[1] Among these, 2,2-dichloroalkanoic acids offer a distinct reactivity profile due to the presence of two chlorine atoms on the alpha-carbon. This guide focuses on this compound, a five-carbon analogue, exploring its potential as a readily accessible building block for the synthesis of esters, amides, and heterocyclic compounds. The presence of the dichloroalkyl moiety can also impart interesting biological properties to the resulting molecules, drawing parallels to known bioactive compounds like 2,2-dichloroacetic acid (DCA).[1]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18240-68-1 | [2] |

| Molecular Formula | C₅H₈Cl₂O₂ | [2] |

| Molecular Weight | 171.02 g/mol | [2] |

| Boiling Point (est.) | 242.14 °C | [3] |

| Density (est.) | 1.3444 g/cm³ | [3] |

| pKa (Predicted) | 1.68 ± 0.18 | [4] |

Table 2: Representative Spectroscopic Data (from 2,2-Dichloropropanoic Acid)

| Spectroscopy | Data | Reference |

| IR Spectrum (CCl₄ solution) | Major peaks around 2900-3100 cm⁻¹ (O-H stretch), 1740 cm⁻¹ (C=O stretch), 800 cm⁻¹ (C-Cl stretch) | [5] |

| ¹H NMR (CDCl₃) | δ ~2.2 ppm (s, 3H, CH₃) | [6] |

| ¹³C NMR (H₂O) | δ ~175 ppm (C=O), δ ~85 ppm (CCl₂), δ ~25 ppm (CH₃) | [7][8] |

Note: The NMR data provided is for 2,2-dichloropropanoic acid and serves as an approximation. The chemical shifts for this compound will differ, particularly for the propyl chain.

Synthesis of this compound

This compound can be synthesized from commercially available starting materials. One common method involves the oxidation of 2,2-dichloropentanal (B1597636).

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure for the oxidation of α,α-dichloroaldehydes.[1]

Materials:

-

2,2-Dichloropentanal

-

Nitric acid

-

Sodium nitrite

-

Water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a well-ventilated fume hood, dissolve 2,2-dichloropentanal (1 eq) in dichloromethane.

-

To the stirred solution, add a mixture of nitric acid and sodium nitrite.

-

Stir the reaction mixture at room temperature for the specified time (e.g., 192 hours as per a reported procedure for a similar substrate).[1] Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Quantitative Data:

-

Reported Yield: 87% (for a similar transformation)[1]

Synthesis of this compound

Applications as a Building Block in Organic Synthesis

The reactivity of this compound is centered around the carboxylic acid functionality and the gem-dichloro group. The carboxylic acid can be readily converted into a variety of derivatives, such as esters and amides, which are common motifs in pharmaceuticals and other bioactive molecules.

Synthesis of 2,2-Dichloropentanoate Esters

Esterification of this compound can be achieved using standard acid-catalyzed methods.

Experimental Protocol: Synthesis of Ethyl 2,2-Dichloropentanoate

Materials:

-

This compound

-

Ethanol (B145695) (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve this compound (1 eq) in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude ester.

-

Purify by vacuum distillation.

Synthesis of 2,2-Dichloropentanamides

Amide bond formation can be accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent.

Experimental Protocol: Synthesis of N-Benzyl-2,2-dichloropentanamide

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (B128534) (or another non-nucleophilic base)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Acyl Chloride Formation: In a flask under an inert atmosphere, dissolve this compound (1 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,2-dichloropentanoyl chloride.

-

Amide Formation: In a separate flask, dissolve benzylamine (1 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C. To this solution, add the crude 2,2-dichloropentanoyl chloride in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Derivatization of this compound

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound and its simple derivatives have not been extensively studied, related chlorinated compounds have shown interesting pharmacological profiles, including antifungal and anticonvulsant activities.

Hypothetical Antifungal Mechanism of Action

Derivatives of chlorinated carboxylic acids have been reported to possess antifungal properties. For instance, 2-chloro-N-phenylacetamide has been shown to inhibit the growth of Candida species. A plausible mechanism of action for amides derived from this compound could involve the inhibition of essential fungal enzymes.

Hypothetical Antifungal Signaling Pathway

Potential as an Enzyme Inhibitor in Drug Development

The structural motif of this compound could be incorporated into molecules designed to inhibit specific enzymes. For example, some carboxylic acid derivatives are known to inhibit hydrolytic enzymes involved in inflammation. The dichloroalkyl group could potentially enhance binding affinity or alter the electronic properties of the inhibitor.

Drug Development Workflow

Conclusion